

Application Note: Quantification of Nortracheloside using HPLC-UV

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Compound of Interest		
Compound Name:	Nortracheloside	
Cat. No.:	B591393	Get Quote

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Introduction

Nortracheloside is a lignan glycoside found in plants of the Trachelospermum genus, such as Trachelospermum jasminoides and Trachelospermum axillare.[1] Lignans are a class of polyphenols that have garnered significant interest for their diverse biological activities.

Nortracheloside, along with other lignans, has been shown to exhibit inhibitory effects on the IFN-y/STAT1 and IL-6/STAT3 signaling pathways, suggesting its potential as an anti-inflammatory and anti-cancer agent. The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and is often implicated in cancer and autoimmune diseases. Accurate and reliable quantification of Nortracheloside in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and further pharmacological research.

This application note provides a detailed protocol for the quantification of **Nortracheloside** using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method is based on a validated approach for the analysis of lignan constituents in Caulis Trachelospermi (the dried stem of Trachelospermum jasminoides).[2][3]

Chemical Structure

• Compound Name: Nortracheloside



• Molecular Formula: C₂₆H₃₂O₁₂[1]

Molecular Weight: 536.5 g/mol [1]

CAS Number: 33464-78-7[1]

Experimental Protocols

Sample Preparation: Extraction of Nortracheloside from Plant Material

This protocol is suitable for the extraction of **Nortracheloside** from dried and powdered plant material, such as the stems of Trachelospermum jasminoides.

Materials and Reagents:

- · Dried and powdered plant material
- Methanol (HPLC grade)
- Water (HPLC grade)
- Ultrasonic bath
- Centrifuge
- 0.45 μm syringe filters

Procedure:

- Weigh 1.0 g of the powdered plant material into a centrifuge tube.
- Add 25 mL of 70% methanol in water.
- Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
- Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 10 minutes.



- · Carefully collect the supernatant.
- Repeat the extraction process (steps 2-6) on the plant residue twice more.
- Combine the supernatants from all three extractions.
- Evaporate the combined supernatant to dryness under reduced pressure at a temperature not exceeding 60°C.
- Reconstitute the dried extract in 5 mL of methanol.
- Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Quantification

Instrumentation and Conditions:

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 μm)[3]
Mobile Phase A	Water[3]
Mobile Phase B	Methanol[3]
Gradient Elution	0-10 min, 30-40% B; 10-25 min, 40-60% B; 25- 35 min, 60-80% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μL
UV Detection Wavelength	230 nm[2][3]

Standard Preparation:

• Prepare a stock solution of **Nortracheloside** standard (e.g., 1 mg/mL) in methanol.



 From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of the samples. A typical range would be 1-100 µg/mL.

Quantification Procedure:

- Inject the prepared calibration standards into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.
- Inject the prepared sample solutions into the HPLC system.
- Identify the **Nortracheloside** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the concentration of Nortracheloside in the samples using the regression equation obtained from the calibration curve.

Data Presentation

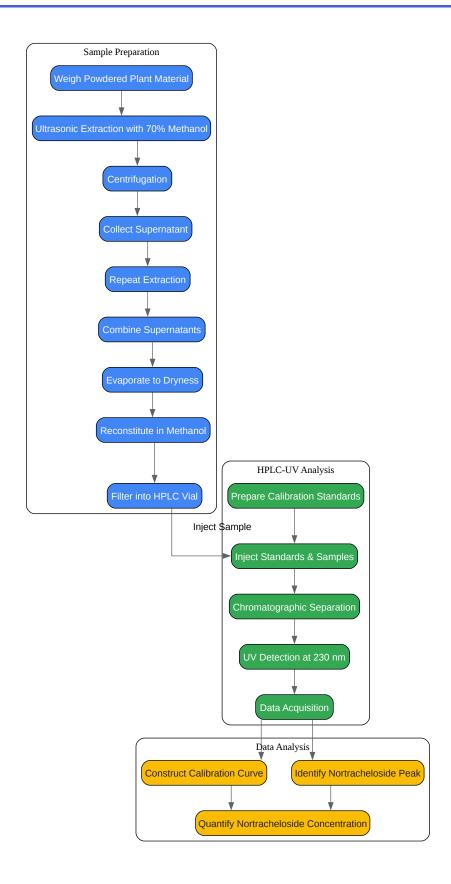
The following table summarizes the method validation parameters for the quantification of **Nortracheloside** based on the referenced literature.[3]



Parameter	Result
Linearity Range (μg/mL)	0.8 - 80
Regression Equation	y = 25.43x + 2.18
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD) (μg/mL)	0.25
Limit of Quantification (LOQ) (μg/mL)	0.80
Intra-day Precision (RSD%)	< 2.0
Inter-day Precision (RSD%)	< 3.0
Repeatability (RSD%)	< 2.5
Stability (24h, RSD%)	< 2.8
Recovery (%)	96.7 - 103.6

Visualizations

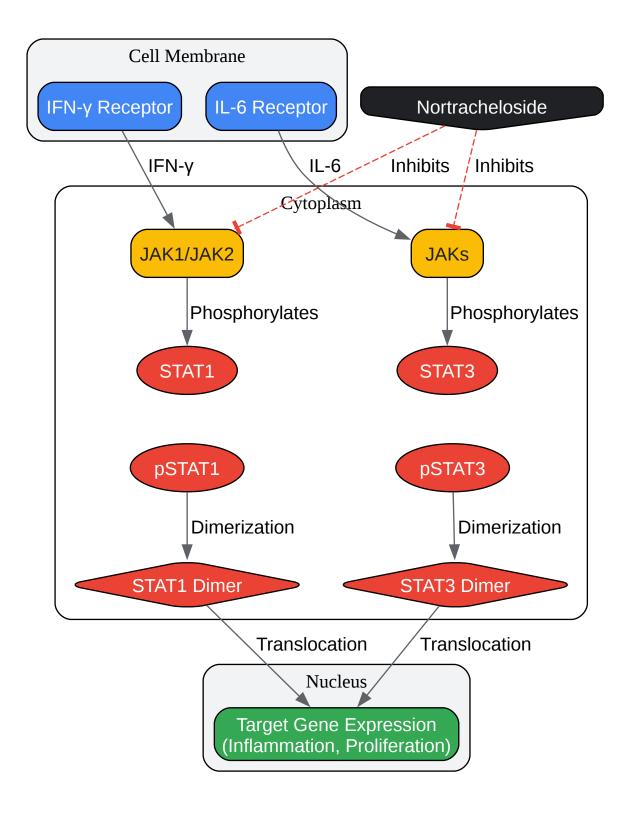




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Caption: Experimental workflow for **Nortracheloside** quantification.





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Caption: Nortracheloside's inhibitory effect on JAK/STAT pathways.



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References

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- 2. researchgate.net [researchgate.net]
- 3. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV PMC [pmc.ncbi.nlm.nih.gov]
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